molecular formula C19H17F2N3O5 B10820234 Cabotegravir-d5

Cabotegravir-d5

カタログ番号 B10820234
分子量: 410.4 g/mol
InChIキー: WCWSTNLSLKSJPK-PXRIRJDNSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cabotegravir-d5 (also known as GSK-1265744-d5) is a deuterium-labeled derivative of Cabotegravir. Cabotegravir itself is an effective HIV-1 integrase inhibitor used in the treatment of HIV/AIDS. It is available in tablet form and as an intramuscular injection, as well as in an injectable combination with rilpivirine under the brand name Cabenuva .

準備方法

The synthetic route for Cabotegravir-d5 involves incorporating deuterium atoms into the Cabotegravir molecule. While specific reaction conditions are proprietary, the deuterium labeling process enhances the compound’s pharmacokinetic and metabolic profiles. Industrial production methods likely involve large-scale synthesis and purification to obtain the labeled compound.

化学反応の分析

Cabotegravir-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain confidential due to commercial considerations. Major products formed during these transformations would be deuterium-labeled derivatives of Cabotegravir.

科学的研究の応用

Cabotegravir-d5 finds applications across multiple scientific domains:

    HIV/AIDS Research: As an integrase inhibitor, this compound contributes to understanding HIV replication and drug resistance mechanisms.

    Medicine: Its long-acting intramuscular formulation (Cabenuva) provides an alternative treatment option for HIV patients.

    Chemistry: Researchers study its reactivity and stability, especially considering the deuterium label.

    Industry: Pharmaceutical companies explore its potential for extended-release formulations.

作用機序

Cabotegravir-d5 inhibits HIV integrase, preventing viral DNA integration into the host genome. By disrupting this step, it impedes viral replication. The molecular targets include the integrase enzyme itself, and the pathway involves blocking viral DNA integration.

類似化合物との比較

Cabotegravir-d5’s uniqueness lies in its deuterium labeling, which affects its pharmacokinetics. Similar compounds include other integrase inhibitors like dolutegravir and elvitegravir.

特性

分子式

C19H17F2N3O5

分子量

410.4 g/mol

IUPAC名

(3R,6S)-5,5-dideuterio-N-[(2,4-difluorophenyl)methyl]-10-hydroxy-8,11-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide

InChI

InChI=1S/C19H17F2N3O5/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27)/t9-,14+/m0/s1/i1D3,8D2

InChIキー

WCWSTNLSLKSJPK-PXRIRJDNSA-N

異性体SMILES

[2H]C1([C@@H](N2[C@H](O1)CN3C=C(C(=O)C(=C3C2=O)O)C(=O)NCC4=C(C=C(C=C4)F)F)C([2H])([2H])[2H])[2H]

正規SMILES

CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。